N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(ethylsulfonyl)benzamide
Description
N-(3-(Benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(ethylsulfonyl)benzamide is a heterocyclic compound featuring a benzothiazole core fused with a dimethylthiophene moiety and a 3-(ethylsulfonyl)benzamide substituent. This structure confers unique electronic and steric properties, making it a candidate for biological applications, particularly enzyme inhibition and antimicrobial activity. The ethylsulfonyl group enhances solubility and metabolic stability compared to non-sulfonylated analogs, while the benzo[d]thiazol-2-yl group contributes to π-π stacking interactions in target binding .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-ethylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S3/c1-4-30(26,27)16-9-7-8-15(12-16)20(25)24-22-19(13(2)14(3)28-22)21-23-17-10-5-6-11-18(17)29-21/h5-12H,4H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILJEKFWEYVLCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(ethylsulfonyl)benzamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound integrates a benzo[d]thiazole moiety, a dimethylthiophene ring, and an ethylsulfonyl group attached to a benzamide backbone. Its molecular formula is with a molecular weight of approximately 499.7 g/mol.
Anticancer Properties
Research on similar compounds has indicated significant anticancer activity. For instance, benzothiazole derivatives are known to induce apoptosis in various cancer cell lines through mechanisms involving the generation of reactive oxygen species (ROS). Studies have shown that these compounds can effectively target glioblastoma and breast adenocarcinoma cells at low concentrations (nanomolar range) .
Antimicrobial Activity
The compound’s structural characteristics suggest potential antimicrobial properties. Compounds with similar frameworks have been studied for their efficacy against various bacterial strains, demonstrating inhibition of growth through mechanisms that may involve disruption of bacterial cell walls or interference with metabolic pathways .
The mechanisms of action for this compound are hypothesized to include:
- Induction of Oxidative Stress : The generation of ROS leading to cellular damage.
- Inhibition of Key Enzymes : Targeting enzymes critical for cancer cell survival and proliferation.
- Disruption of Bacterial Metabolism : Interfering with essential metabolic processes in microbial organisms.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of various bacterial strains | |
| Mechanisms | ROS generation, enzyme inhibition |
Case Study 1: Anticancer Efficacy
A study focusing on benzothiazole derivatives revealed that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against glioblastoma cells. The research highlighted the compound's ability to induce apoptosis through ROS-mediated pathways, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that derivatives similar to this compound displayed significant inhibitory effects on bacterial growth, supporting further exploration into its therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Sulfonyl Groups : The ethylsulfonyl group in the title compound may improve solubility and target affinity compared to phenylsulfonyl derivatives (e.g., compounds [4–6]) .
Tautomerism: Unlike triazole-thiones [7–9], which exhibit thione-thiol tautomerism, the title compound’s stability is governed by its non-tautomeric benzothiazole system .
Q & A
Q. What are the standard synthetic protocols for preparing N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(ethylsulfonyl)benzamide and its derivatives?
The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Use coupling agents like EDCI/HOBt or DCC for forming the benzamide bond .
- Thiophene functionalization : Introduce substituents via nucleophilic aromatic substitution or cross-coupling reactions under nitrogen atmosphere .
- Sulfonylation : React thiol intermediates with ethylsulfonyl chloride in anhydrous solvents (e.g., DCM) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions and purity (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
- Elemental analysis : Validate C, H, N, S content against theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Multi-technique validation : Cross-check NMR with IR (e.g., carbonyl stretches at ~1650 cm⁻¹) and X-ray crystallography .
- Isotopic labeling : Use deuterated solvents or 15N-labeled reagents to clarify ambiguous signals .
- Dynamic effects : Analyze variable-temperature NMR to detect tautomerism or conformational changes .
Q. What strategies optimize reaction yields for derivatives with bulky substituents?
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings with sterically hindered boronic acids .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
Q. How can computational modeling guide target identification for this compound?
Q. What experimental designs are recommended for evaluating pharmacokinetics (PK) in vivo?
Q. How can researchers validate hypothesized biological targets (e.g., enzyme inhibition)?
- SPR assays : Measure real-time binding kinetics to purified proteins (e.g., BSA as a negative control) .
- Enzyme activity assays : Monitor inhibition of target enzymes (e.g., luciferase-based ATP depletion) .
- CRISPR knockouts : Use gene-edited cell lines to confirm target-specific effects .
Methodological Considerations
Q. What are best practices for scaling up synthesis without compromising purity?
- Process optimization : Use Design of Experiments (DoE) to map temperature, solvent, and catalyst effects .
- Continuous flow systems : Improve mixing and heat transfer for exothermic reactions (e.g., sulfonylation) .
- In-line analytics : Implement PAT (Process Analytical Technology) for real-time HPLC monitoring .
Q. How should researchers address low reproducibility in biological assays?
- Standardize protocols : Pre-treat cells with identical serum concentrations and passage numbers .
- Positive/Negative controls : Include reference inhibitors (e.g., staurosporine for kinases) and vehicle-only groups .
- Blinded analysis : Assign sample IDs randomly to minimize observer bias .
Data Interpretation and Reporting
Q. How to reconcile conflicting bioactivity data between in vitro and in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
